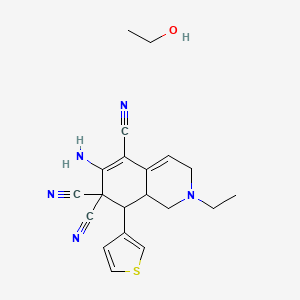![molecular formula C16H23N3O2 B5230179 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide, also known as MPAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide involves the inhibition of HDAC activity. HDACs are responsible for removing acetyl groups from histone proteins, which leads to changes in gene expression. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide binds to the active site of HDACs, preventing them from removing acetyl groups from histones. This leads to an increase in histone acetylation, which can alter gene expression and cell growth.
Biochemical and Physiological Effects
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has also been shown to have antimicrobial and antiviral properties. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli, and viruses, including influenza virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide is also relatively stable and can be stored for long periods of time.
However, there are also some limitations to the use of 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide can also have off-target effects, leading to changes in gene expression that are unrelated to HDAC inhibition.
Orientations Futures
There are several future directions for research on 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide. One area of research is the development of more potent and selective HDAC inhibitors. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has been shown to have off-target effects, leading to changes in gene expression that are unrelated to HDAC inhibition. Developing more selective HDAC inhibitors could lead to more effective treatments for cancer and other diseases.
Another area of research is the use of 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide in combination with other drugs. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has been shown to have synergistic effects with other drugs, including chemotherapeutic agents and other HDAC inhibitors. Combining 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide with other drugs could lead to more effective treatments for cancer and other diseases.
Conclusion
In conclusion, 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide is a synthetic compound that has been extensively used in scientific research. It has a well-established mechanism of action and has been shown to have various biochemical and physiological effects. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide, including the development of more potent and selective HDAC inhibitors and the use of 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide in combination with other drugs.
Méthodes De Synthèse
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide is synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then treated with N-(2-aminoethyl)pyrrolidine in the presence of triethylamine to form 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide. The reaction mechanism involves the formation of an acyl chloride intermediate, which then reacts with the amine group of N-(2-aminoethyl)pyrrolidine to form the final product.
Applications De Recherche Scientifique
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have antimicrobial, antiviral, and anticancer properties. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has also been used to study the role of histone deacetylases (HDACs) in cancer and other diseases. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has been shown to inhibit HDAC activity, leading to changes in gene expression and cell growth.
Propriétés
IUPAC Name |
4-methyl-N-[2-[(2-pyrrolidin-1-ylacetyl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-13-4-6-14(7-5-13)16(21)18-9-8-17-15(20)12-19-10-2-3-11-19/h4-7H,2-3,8-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIYHOVOUNFCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{2-[(pyrrolidin-1-ylacetyl)amino]ethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5230107.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5230129.png)
![N-ethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230132.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)

![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)

![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)

![2-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5230193.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)